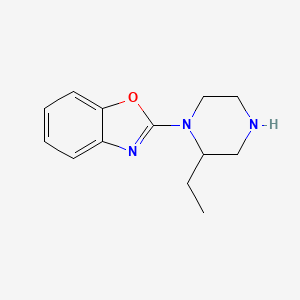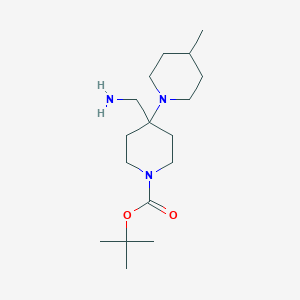![molecular formula C10H12ClN3O3S B13170987 Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride is a complex organic compound with a molecular formula of C10H12ClN3O3S This compound is notable for its unique structure, which includes a carboxyphenyl group, a carbamoyl group, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride typically involves multiple steps. One common method includes the reaction of 4-carboxyphenyl isocyanate with a thiol-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediate products.
Industrial Production Methods
While industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
[Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) and are carried out in polar solvents like water or alcohols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of [Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carbamoyl group can interact with amino groups in enzymes, affecting their catalytic activity. These interactions can modulate various biochemical pathways, making the compound useful in research applications.
相似化合物的比较
Similar Compounds
4-Carboxyphenyl isocyanate: Shares the carboxyphenyl group but lacks the sulfanyl and azanium chloride components.
Thiourea derivatives: Contain similar sulfanyl groups but differ in their overall structure and reactivity.
Sulfonamides: Have similar functional groups but differ in their specific chemical properties and applications.
Uniqueness
[Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research.
属性
分子式 |
C10H12ClN3O3S |
|---|---|
分子量 |
289.74 g/mol |
IUPAC 名称 |
[amino-[2-(4-carboxyanilino)-2-oxoethyl]sulfanylmethylidene]azanium;chloride |
InChI |
InChI=1S/C10H11N3O3S.ClH/c11-10(12)17-5-8(14)13-7-3-1-6(2-4-7)9(15)16;/h1-4H,5H2,(H3,11,12)(H,13,14)(H,15,16);1H |
InChI 键 |
NOVXOBFQMYQKQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CSC(=[NH2+])N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13170904.png)

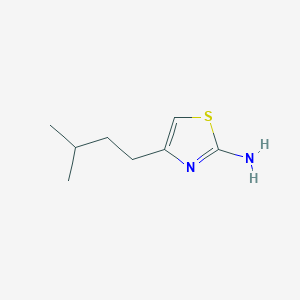
![2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13170924.png)
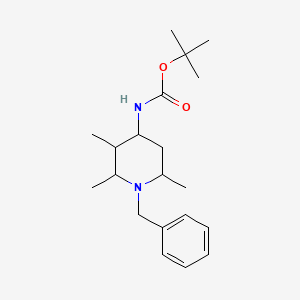
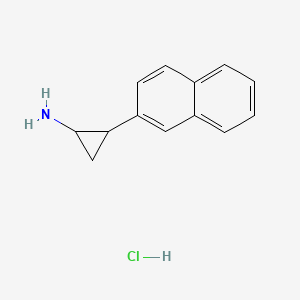

![2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13170946.png)
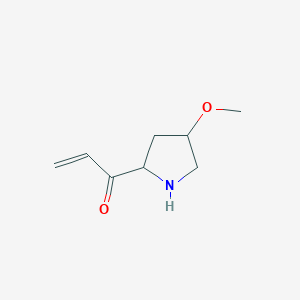

methyl]-3-methylbutanoic acid](/img/structure/B13170961.png)

